Cas no 96649-78-4 (2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a cyclic boronic ester commonly employed as a stable intermediate in Suzuki-Miyaura cross-coupling reactions. Its cyclohexyloxy substituent enhances solubility in organic solvents, facilitating handling in synthetic applications. The tetramethyl dioxaborolane framework provides exceptional stability against hydrolysis and oxidation, ensuring reliable performance under diverse reaction conditions. This compound is particularly useful for introducing boron-containing functional groups into organic molecules, enabling efficient C-C bond formation. Its robustness and compatibility with a wide range of substrates make it a valuable reagent in pharmaceutical and materials science research. Proper storage under inert conditions is recommended to maintain its integrity over extended periods.
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
96649-78-4 structure
Product Name:2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:96649-78-4
MF:C12H23BO3
MW:226.120224237442
MDL:MFCD08271972
CID:61861
PubChem ID:11984021
Update Time:2025-11-02

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-Cyclohexyloxy-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • 2-cyclohexyloxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Cyclohexyl-<1.1.2.2-tetramethyl-ethylen>-borat
    • 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • Boric acid, cyclohexyl tetramethylethylene ester (7CI)
    • CS-0364801
    • 96649-78-4
    • E73517
    • PB43990
    • AKOS016006768
    • PS-16148
    • DTXSID60475179
    • BORONIC ACID CYCLOHEXANOL PINACOL ESTER
    • SCHEMBL6686933
    • MDL: MFCD08271972
    • Inchi: 1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)14-10-8-6-5-7-9-10/h10H,5-9H2,1-4H3
    • InChI Key: ACCQAHOGVBNWCP-UHFFFAOYSA-N
    • SMILES: O(C1CCCCC1)B1OC(C)(C)C(C)(C)O1

Computed Properties

  • Exact Mass: 226.17400
  • Monoisotopic Mass: 226.1740248g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27.7Ų

Experimental Properties

  • PSA: 27.69000
  • LogP: 2.92460

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C075370-50mg
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
96649-78-4
50mg
$ 510.00 2022-06-06
TRC
C075370-100mg
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
96649-78-4
100mg
$ 850.00 2022-06-06
Alichem
A449039108-1g
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
96649-78-4 95%
1g
$665.68 2023-08-31
eNovation Chemicals LLC
D252466-25g
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
96649-78-4 95%
25g
$1950 2024-08-03
eNovation Chemicals LLC
Y1096413-100mg
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
96649-78-4 97%
100mg
$185 2024-07-21
eNovation Chemicals LLC
Y1096413-250MG
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
96649-78-4 97%
250mg
$280 2024-07-21
eNovation Chemicals LLC
Y1096413-500MG
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
96649-78-4 97%
500mg
$470 2024-07-21
eNovation Chemicals LLC
Y1096413-1G
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
96649-78-4 97%
1g
$710 2024-07-21
eNovation Chemicals LLC
Y1096413-5G
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
96649-78-4 97%
5g
$2130 2024-07-21
eNovation Chemicals LLC
Y1096413-10G
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
96649-78-4 97%
10g
$3550 2024-07-21

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Benzenemethanol, α-phenyl-, magnesium salt (2:1) ;  10 min, 25 °C
Reference
[(Me6TREN)MgOCHPh2][B(C6F5)4]: A Model Complex to Explore the Catalytic Activity of Magnesium Alkoxides in Ketone Hydroboration
Ankur; Kannan, Ramkumar; Chambenahalli, Raju; Banerjee, Sumanta; Yang, Yan; et al, European Journal of Inorganic Chemistry, 2021, 2021(45), 4632-4638

Production Method 2

Reaction Conditions
1.1 Catalysts: 2738913-87-4 Solvents: Toluene ;  1 h, -10 °C; -10 °C → 90 °C
Reference
Hydroboration of carbonyls and imines by an iminophosphonamido tin(II) precatalyst
Nakaya, Kazuki; Takahashi, Shintaro; Ishii, Akihiko; Boonpalit, Kajjana; Surawatanawong, Panida; et al, Dalton Transactions, 2021, 50(41), 14810-14819

Production Method 3

Reaction Conditions
1.1 Catalysts: Bis[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]-μ-… Solvents: 1,2-Dichloroethane ,  Acetonitrile-d3 ;  24 h, 60 °C
Reference
Hydroboration of aldehydes, ketones and CO2 under mild conditions mediated by iron(III) salen complexes
Lau, Samantha; Provis-Evans, Cei B.; James, Alexander P.; Webster, Ruth L., Dalton Transactions, 2021, 50(31), 10696-10700

Production Method 4

Reaction Conditions
1.1 Catalysts: Methylmagnesium iodide ;  20 min, 25 °C
Reference
Grignard reagents-catalyzed hydroboration of aldehydes and ketones
Wang, Weifan; Lu, Kai; Qin, Yi; Yao, Weiwei; Yuan, Dandan; et al, Tetrahedron, 2020, 76(18),

Production Method 5

Reaction Conditions
1.1 Catalysts: 2280860-78-6 Solvents: Chloroform-d ;  20 h, rt
Reference
Synthesis and Characterization of a Tripodal Tris(nitroxide) Aluminum Complex and Its Catalytic Activity toward Carbonyl Hydroboration
Woodside, Audra J.; Smith, Mackinsey A.; Herb, Thomas M.; Manor, Brian C.; Carroll, Patrick J.; et al, Organometallics, 2019, 38(5), 1017-1020

Production Method 6

Reaction Conditions
1.1 Catalysts: (TB-5-22)-Bis[2-[[[2,6-bis(diphenylmethyl)-4-(1-methylethyl)phenyl]imino-κN]meth… Solvents: Benzene-d6 ;  < 10 min, rt
Reference
Ytterbium-Catalyzed Hydroboration of Aldehydes and Ketones
Wang, Weifan; Shen, Xingchao; Zhao, Fengyi; Jiang, Huan; Yao, Weiwei; et al, Journal of Organic Chemistry, 2018, 83(1), 69-74

Production Method 7

Reaction Conditions
1.1 Catalysts: Magnesium, [hexakis[μ-[2′′-nitro[1,1′:4′,1′′:4′′,1′′′-quaterphenyl]-4,4′′′-dicar… Solvents: Hexane ;  12 h, 23 °C
Reference
Metal-Organic Framework Nodes Support Single-Site Magnesium-Alkyl Catalysts for Hydroboration and Hydroamination Reactions
Manna, Kuntal; Ji, Pengfei; Greene, Francis X.; Lin, Wenbin, Journal of the American Chemical Society, 2016, 138(24), 7488-7491

Production Method 8

Reaction Conditions
1.1 Catalysts: 2762615-09-6 ;  15 h, 60 °C
Reference
Catalytic Hydroboration and Reductive Amination of Carbonyl Compounds by HBpin using a Zinc Promoter
Kumar, Ravi ; Rawal, Parveen ; Banerjee, Indrani ; Pada Nayek, Hari ; Gupta, Puneet ; et al, Chemistry - An Asian Journal, 2022, 17(5),

Production Method 9

Reaction Conditions
1.1 Catalysts: 2661447-51-2 Solvents: Chloroform-d ;  30 min, rt
Reference
Nucleophilic Addition and α-C-H Substitution Reactions of an Imine Mediated by Dibutylmagnesium and Organolithium Reagents
Dang, Yan; Wang, Yalan; Li, Yafei; Xu, Man; Jia, Chaohong; et al, Organometallics, 2021, 40(12), 1830-1837

Production Method 10

Reaction Conditions
1.1 Catalysts: Potassium tert-butoxide ,  2636034-87-0 Solvents: Benzene-d6 ;  rt
1.2 3 h, rt
Reference
Hydroboration of Nitriles, Esters, and Carbonates Catalyzed by Simple Earth-Abundant Metal Triflate Salts
Thenarukandiyil, Ranjeesh; Satheesh, Vanaparthi ; Shimon, Linda J. W. ; de Ruiter, Graham, Chemistry - An Asian Journal, 2021, 16(8), 999-1006

Production Method 11

Reaction Conditions
1.1 Catalysts: Methylmagnesium iodide ;  20 min, rt
Reference
Hydroboration reaction method of aldehyde ketone by catalyzing using Grignard reagent
, China, , ,

Production Method 12

Reaction Conditions
1.1 Catalysts: 1,3-Dihydro-4,5-dimethyl-1,3-bis(1-methylethyl)-2H-imidazol-2-ylidene Solvents: Acetonitrile ;  3 h, rt
Reference
Heterocyclic Carbene-Catalyzed Hydride Transfer in the Hydroboration of Carbonyl Compounds
Li, Tianhao; Zhang, Jianying; Cui, Chunming, Chinese Journal of Chemistry, 2019, 37(7), 679-683

Production Method 13

Reaction Conditions
1.1 Catalysts: 2301896-27-3 Solvents: Tetrahydrofuran ;  24 h, 60 °C
Reference
Space Craft-like Octanuclear Co(II)-Silsesquioxane Nanocages: Synthesis, Structure, Magnetic Properties, Solution Behavior, and Catalytic Activity for Hydroboration of Ketones
Liu, Ya-Nan; Su, Hai-Feng; Li, Yun-Wu ; Liu, Qing-Yun; Jaglicic, Zvonko; et al, Inorganic Chemistry, 2019, 58(7), 4574-4582

Production Method 14

Reaction Conditions
1.1 Catalysts: 2270841-05-7 Solvents: Benzene-d6 ;  5 min, 25 °C
Reference
POCN Ni(II) pincer complexes: synthesis, characterization and evaluation of catalytic hydrosilylation and hydroboration activities
Gudun, Kristina A.; Segizbayev, Medet; Adamov, Assyl; Plessow, Philipp N.; Lyssenko, Konstantin A.; et al, Dalton Transactions, 2019, 48(5), 1732-1746

Production Method 15

Reaction Conditions
1.1 Catalysts: Magnesium, bis[N-[1-[2-[(2,6-dimethylphenyl)imino-κN]cyclohexyl]ethylidene]-2,6-… Solvents: Benzene-d6 ;  4 h, 90 °C
Reference
Asymmetric diimine monovalent magnesium compound, and its preparation method and application as catalyst in hydroboration of alkylene oxide
, China, , ,

Production Method 16

Reaction Conditions
1.1 Catalysts: 2230315-01-0 Solvents: Benzene-d6 ;  1.5 h, rt
Reference
Donor-influenced Structure-Activity Correlations in Stoichiometric and Catalytic Reactions of Lithium Monoamido-Monohydrido-Dialkylaluminates
Lemmerz, Lara E.; McLellan, Ross ; Judge, Neil R.; Kennedy, Alan R. ; Orr, Samantha A.; et al, Chemistry - A European Journal, 2018, 24(39), 9940-9948

Production Method 17

Reaction Conditions
1.1 Catalysts: Lithium(1+), tetrakis(tetrahydrofuran)-, (T-4)-, (TB-5-22)-[2,6-bis[[[2,6-bis(1-… Solvents: Chloroform-d ;  15 min, rt
Reference
Efficient and selective carbonyl hydroboration catalyzed by a lithium NCN-Pincer magnesiate complex [Li(THF)4][NCN-MgBr2]
Luo, Man; Li, Jia; Xiao, Qian; Yang, Shilong; Su, Fan; et al, Journal of Organometallic Chemistry, 2018, 868, 31-35

Production Method 18

Reaction Conditions
1.1 Catalysts: Magnesium, bis[[N,N′-(1,3-dimethyl-1,3-propanediylidene)bis[2,6-dimethylbenzenam… Solvents: Benzene-d6 ;  10 min
Reference
β-Diimine monovalent magnesium compound and its preparation method and application in hydroboration of aldehyde and ketone
, China, , ,

Production Method 19

Reaction Conditions
1.1 Catalysts: Magnesium, bis[N-[3-[[2,6-bis(1-methylethyl)phenyl]imino-κN]-1-methylbutylidene]… Solvents: Benzene-d6 ;  20 min, rt
Reference
Asymmetric β-diimine monovalent magnesium compound, and preparation method and application thereof as catalyst in hydroboration of aldehyde/ketone
, China, , ,

Production Method 20

Reaction Conditions
1.1 Catalysts: (TB-5-22)-Bis[2-[[[2,6-bis(diphenylmethyl)-4-(1-methylethyl)phenyl]imino-κN]meth… Solvents: Benzene-d6 ;  10 min, rt
Reference
Preparing method and application of Schiff base ytterbium iodide
, China, , ,

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:96649-78-4)2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Order Number:A1095758
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:16
Price ($):2559.0
Email:sales@amadischem.com

Additional information on 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 96649-78-4): A Comprehensive Guide

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 96649-78-4) is a highly versatile boronic ester compound that has gained significant attention in modern organic synthesis and pharmaceutical research. This cyclic boronate derivative is particularly valued for its stability and reactivity, making it a crucial intermediate in various chemical transformations.

The molecular structure of 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features a unique combination of a cyclohexyloxy group and a tetramethyl dioxaborolane ring system. This configuration provides exceptional stability against hydrolysis while maintaining good reactivity in Suzuki-Miyaura cross-coupling reactions, one of the most important carbon-carbon bond forming reactions in modern organic chemistry.

Recent trends in green chemistry and sustainable synthesis have highlighted the importance of boron-containing compounds like 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Researchers are particularly interested in its potential for developing more efficient catalytic systems and its role in metal-free organic transformations, which align with current environmental concerns and the push for cleaner chemical processes.

In pharmaceutical applications, 96649-78-4 serves as a valuable building block for drug discovery. Its stability makes it ideal for creating boron-based drug candidates, especially in the development of protease inhibitors and enzyme modulators. The compound's ability to form stable complexes with various biological targets has sparked interest in its potential for targeted drug delivery systems.

The synthesis of 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of pinacol boronic esters with cyclohexanol derivatives under controlled conditions. Recent advancements have focused on developing more efficient and scalable production methods to meet the growing demand from both academic and industrial sectors.

From a commercial perspective, the market for specialty boron compounds like 96649-78-4 has been steadily growing. The increasing demand for high-performance materials and advanced pharmaceutical intermediates has created new opportunities for manufacturers and suppliers of this compound. Quality control remains a critical factor, with HPLC purity standards typically exceeding 98% for research-grade material.

Storage and handling of 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane require standard laboratory precautions. The compound is generally stable under inert atmospheres and should be protected from prolonged exposure to moisture. These characteristics make it relatively easy to work with compared to more sensitive boron reagents.

Current research directions for 96649-78-4 include exploring its applications in material science, particularly in the development of novel organic electronic materials and polymer additives. Its unique electronic properties make it interesting for creating advanced materials with specific conductivity or luminescence characteristics.

For researchers considering working with 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, it's important to note that the compound offers several advantages over similar boronic acid derivatives. Its enhanced stability reduces the need for strict anhydrous conditions in many applications, while still maintaining good reactivity in key transformations.

The future outlook for 96649-78-4 appears promising, with potential applications expanding into agrochemicals, flame retardants, and specialty coatings. As synthetic methodologies continue to evolve, this compound is likely to find even broader utility across multiple scientific and industrial domains.

When sourcing 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, quality specifications should be carefully reviewed. Reputable suppliers typically provide comprehensive analytical data including NMR spectra, HPLC chromatograms, and elemental analysis results to ensure product authenticity and purity.

In conclusion, 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 96649-78-4) represents an important class of organoboron compounds with wide-ranging applications in modern chemistry. Its combination of stability and reactivity makes it particularly valuable for researchers working in medicinal chemistry, materials science, and catalysis.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:96649-78-4)2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A1095758
Purity:99%
Quantity:10g
Price ($):2559.0
Email